4-(Pyrimidin-4-YL)butanal
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Overview
Description
4-(Pyrimidin-4-YL)butanal is an organic compound that features a pyrimidine ring attached to a butanal group Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrimidin-4-YL)butanal typically involves the formation of the pyrimidine ring followed by the attachment of the butanal group. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a suitable nitrile with an aldehyde in the presence of a base can yield the desired pyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-(Pyrimidin-4-YL)butanal can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 4-(Pyrimidin-4-YL)butanoic acid.
Reduction: 4-(Pyrimidin-4-YL)butanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Pyrimidin-4-YL)butanal has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(Pyrimidin-4-YL)butanal depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors involved in disease pathways. For example, pyrimidine derivatives are known to inhibit protein kinases, which play a crucial role in cell signaling and cancer progression . The compound’s interaction with these molecular targets can disrupt cellular processes, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: A fused heterocyclic compound with similar biological activities.
Pyrido[2,3-d]pyrimidine: Another fused pyrimidine derivative with potential anticancer properties.
Quinazoline: A bicyclic compound with applications in medicinal chemistry.
Uniqueness
4-(Pyrimidin-4-YL)butanal is unique due to its specific structure, which combines the reactivity of an aldehyde group with the biological activity of a pyrimidine ring. This combination allows for diverse chemical modifications and potential therapeutic applications .
Properties
CAS No. |
357647-66-6 |
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Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
4-pyrimidin-4-ylbutanal |
InChI |
InChI=1S/C8H10N2O/c11-6-2-1-3-8-4-5-9-7-10-8/h4-7H,1-3H2 |
InChI Key |
SCORFDKPPUVVEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1CCCC=O |
Origin of Product |
United States |
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